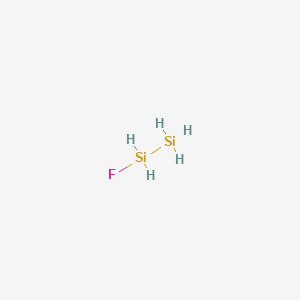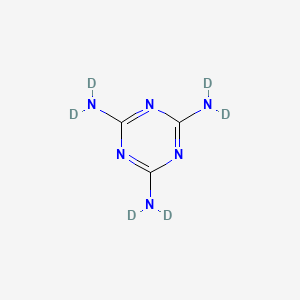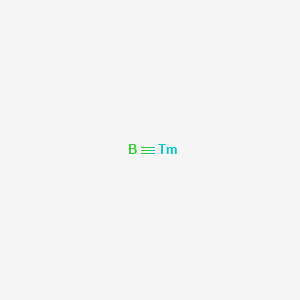
Thulium tetraboride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium tetraboride is a compound that includes Thulium, a rare-earth element, and boron . It is part of the larger family of rare-earth borides .
Synthesis Analysis
Thulium borides, including this compound, are prepared at temperatures ranging from 1600 to 1900 degrees Celsius . This process results in the formation of characteristic rare-earth boride structures .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetragonal lattice . The lattice parameters for the tetraboride are a = 7.04 and c = 3.98 kX .Physical And Chemical Properties Analysis
Thulium, the primary element in this compound, is a hard and silvery metal . It is classified as a rare-earth metal and belongs to the f-block of the lanthanide group of the periodic table .Applications De Recherche Scientifique
Heat Capacity Studies : The specific heat capacity of TmB4 was examined, revealing anomalies at certain temperatures due to antiferromagnetic ordering. The ground state of Tm3+ ions in TmB4 was identified as a doublet, and the study introduced a new characteristic for frustrated systems, the entropy frustration figure of merit (Novikov, Matovnikov, Mitroshenkov, & Tolstosheev, 2016).
Crystal Structure Analysis : X-ray diffraction analysis of thulium borides, including TmB4, showed their characteristic rare-earth boride structure. The study provided detailed lattice measurements for TmB4 (Paderno & Samosonov, 1961).
NMR Contrast Agent : Tm(DOTP)5−, a thulium(III) complex, was introduced as a 23Na+ shift agent for NMR, enabling the discrimination of intra- and extracellular sodium ions in perfused rat hearts (Buster et al., 1990).
MR Thermometry : Thulium complexes like TmDOTA- and TmDOTP5− have been investigated for MR thermometry in vivo due to their high sensitivity to temperature changes, offering potential applications in medical imaging and treatment monitoring (Zuo, Mahmood, & Sherry, 2001), (Sun et al., 2000).
Luminescent Properties : The luminescent properties of lithium tetraborate doped with thulium were studied, finding that thulium content affects the crystallization and vitrification of the melt and influences luminescence spectra (Grinyov et al., 1998).
Medical Imaging and Therapy : Thulium-167, a radioisotope of thulium, has shown promise in nuclear medicine for tumor and bone studies due to its gamma-line and electron energies. Its production, purity, and potential applications in theragnostics were discussed (Heinke et al., 2021).
Ion Sensing Technology : A novel thulium(III) potentiometric membrane sensor was developed using a specific sensing material, demonstrating good reproducibility and selectivity for Tm(III) ions (Ganjali et al., 2008).
Nano-Antimicrobials : Research comparing nano-titanium dioxide compound silver antibacterial and thulium compound nanometer antibacterial demonstrated that these materials exhibit different antibacterial properties and mechanisms (Chen & Wang, 2011).
Safety and Hazards
Orientations Futures
Thulium fiber lasers, which utilize Thulium as the primary lasing medium, have become a focal point in laser technology research due to their unique characteristics and wide range of applications . Despite their advantages, Thulium fiber lasers face challenges, including the high cost of Thulium as a rare-earth element, which increases the overall cost of the lasers . Managing heat dissipation in high-power operations can also be challenging .
Propriétés
IUPAC Name |
boranylidynethulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRRKJFOOCHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12310-47-3 |
Source


|
| Record name | Thulium boride (TmB4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium tetraboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



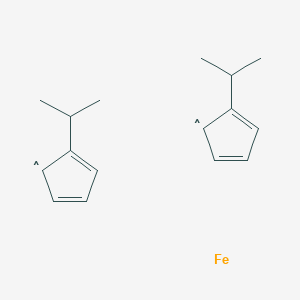

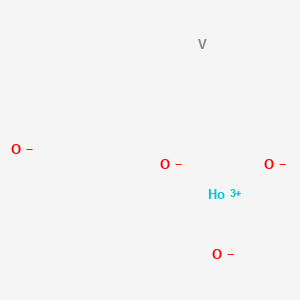


![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
![7H-Pyrrolo[2',1':2,3]imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576512.png)
